(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine

Catalog No.
S668020
CAS No.
108149-60-6
M.F
C12H21NO5
M. Wt
259.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,...

CAS Number

108149-60-6

Product Name

(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine

IUPAC Name

3-O-tert-butyl 4-O-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate

Molecular Formula

C12H21NO5

Molecular Weight

259.3 g/mol

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3/t8-/m0/s1

InChI Key

ZNBUXTFASGDVCL-QMMMGPOBSA-N

SMILES

CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C

Isomeric SMILES

CC1(N([C@@H](CO1)C(=O)OC)C(=O)OC(C)(C)C)C
  • As chiral auxiliaries in asymmetric synthesis.
  • As building blocks for the synthesis of biologically active molecules.

Molecular Structure Analysis

The molecule consists of a five-membered ring containing one nitrogen atom and one oxygen atom (oxazolidine ring). It has two methyl groups (CH3) attached to the same carbon atom (C-2), making it a 2,2-disubstituted oxazolidine. The molecule also has a tert-butoxycarbonyl group (Boc) attached to the C-3 position and a methoxycarbonyl group (MeO) attached to the C-4 position.

  • Chiral center: The molecule has a stereocenter at the C-3 position denoted by (S) in the name, indicating a specific spatial arrangement of its substituents.
  • Functional groups:
    • Boc group: A protecting group commonly used in organic synthesis to prevent unwanted reactions at the C-3 position.
    • Methoxycarbonyl group: An ester group that can participate in various chemical reactions.
    • Methyl groups: Provide steric hindrance and influence reactivity.

Chemical Reactions Analysis

  • Deprotection: The Boc group can be removed under acidic conditions to reveal the free amine at the C-3 position.
  • Ester hydrolysis: The methoxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to the presence of the bulky tert-butoxycarbonyl group.
  • Solubility: Moderately soluble in organic solvents like dichloromethane, chloroform, and tetrahydrofuran due to the presence of both polar and non-polar groups.
  • Stability: The molecule is expected to be relatively stable under ambient conditions. However, the ester group might be susceptible to hydrolysis under acidic or basic conditions.

As a Chiral Building Block

The molecule possesses a stereocenter (asymmetric carbon) designated by "(S)-(-)". This property allows it to act as a chiral building block in the synthesis of other chiral molecules, including peptides and pharmaceuticals. The precise control over chirality is crucial for achieving desired biological activity and function in these applications [].

Peptide Synthesis

Boc-Leu-OMe is frequently employed in peptide synthesis due to the presence of the tert-butoxycarbonyl (Boc) protecting group. This group ensures selective protection of the amino group during peptide chain assembly. Additionally, the methyl ester functionality at the C-terminus serves as a temporary protecting group, allowing for further manipulation or conjugation before final deprotection [].

Asymmetric Catalysis

The chiral nature of Boc-Leu-OMe makes it a potential candidate for asymmetric catalysis. Researchers are exploring its potential as a ligand or catalyst in various organic reactions, where its ability to differentiate between enantiomers could be beneficial for achieving stereoselective transformations [].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl (S)-(-)-3-Boc-2,2-dimethyl-4-oxazolidinecarboxylate

Dates

Modify: 2023-08-15

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